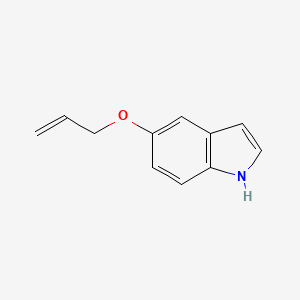

5-(prop-2-en-1-yloxy)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-prop-2-enoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-7-13-10-3-4-11-9(8-10)5-6-12-11/h2-6,8,12H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOAAJIGYICLNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557811 | |

| Record name | 5-[(Prop-2-en-1-yl)oxy]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51086-08-9 | |

| Record name | 5-[(Prop-2-en-1-yl)oxy]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

starting materials for 5-(prop-2-en-1-yloxy)-1H-indole synthesis

Executive Summary

5-(prop-2-en-1-yloxy)-1H-indole (also known as 5-allyloxyindole) is a critical bicyclic intermediate in the synthesis of beta-blockers (e.g., Pindolol analogs) and melatonin receptor agonists.[1] Its structural core combines the electron-rich indole scaffold with a reactive allyl ether handle, allowing for subsequent Claisen rearrangements or olefin metathesis.[1]

This guide details the selective O-alkylation of 5-hydroxyindole. Unlike simple phenols, the indole moiety presents a competitive nucleophilic site at the N1 position.[1] Success depends on exploiting the pKa differential between the phenolic hydroxyl and the indole nitrogen to achieve regiospecificity without protecting groups.[1]

Part 1: Retrosynthetic Analysis & Strategy

To design a robust synthesis, we must visualize the bond disconnection.[1] The most efficient route is a direct Williamson ether synthesis.[1]

Diagram 1: Retrosynthetic Disconnection

Caption: Retrosynthetic breakdown identifying the C-O ether linkage as the primary disconnection point.

Part 2: Primary Starting Materials

5-Hydroxyindole (Nucleophile)[1][2]

-

CAS: 484-47-9[1]

-

Role: Provides the scaffold and the nucleophilic oxygen.[1]

-

Critical Property (Acidity):

-

Stability Warning: 5-Hydroxyindole is electron-rich and prone to oxidative polymerization (browning) upon exposure to air and light.[1] Storage: -20°C under Argon.

Allyl Bromide (Electrophile)

-

CAS: 106-95-6[1]

-

Selection Logic: Allyl bromide is preferred over allyl chloride due to the weaker C-Br bond, resulting in faster reaction kinetics at lower temperatures (refluxing acetone vs. refluxing DMF), which minimizes thermal decomposition of the indole.[1]

-

Safety: Potent lachrymator and alkylating agent.[1] Handle only in a fume hood.

Part 3: Reagent Selection & Solvent Systems[1]

The choice of base and solvent is the "control knob" for selectivity (O- vs. N-alkylation).[1]

| Parameter | Recommended System | Alternative System | Analysis |

| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) | K₂CO₃ is mild enough to deprotonate only the Phenol (pKa 10), ensuring O-alkylation .[1] NaH is too strong and will deprotonate the Indole NH (pKa 17), leading to mixtures of N- and O-alkylated products.[1] |

| Solvent | Acetone or Acetonitrile | DMF | Acetone (bp 56°C) allows for mild reflux.[1] DMF is difficult to remove during workup and can promote N-alkylation due to high polarity.[1] |

| Catalyst | None required | TBAI (Phase Transfer) | The reaction proceeds well in heterogeneous phase (Solid/Liquid) without catalysis if vigorous stirring is maintained.[1] |

Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesis of 5-(prop-2-en-1-yloxy)-1H-indole on a 10 mmol scale.

Diagram 2: Reaction Workflow

Caption: Step-by-step workflow for the Williamson ether synthesis.

Detailed Procedure

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.[1][3][4]

-

Charging: Add 5-hydroxyindole (1.33 g, 10.0 mmol) and anhydrous Potassium Carbonate (K₂CO₃) (2.07 g, 15.0 mmol, 1.5 eq) to the flask.

-

Solvation: Add Acetone (30 mL). Stir at room temperature for 15 minutes to allow partial deprotonation (solution may darken slightly).

-

Alkylation: Add Allyl Bromide (0.95 mL, 11.0 mmol, 1.1 eq) dropwise via syringe.

-

Note: A slight excess of electrophile ensures consumption of the valuable indole.[1]

-

-

Reaction: Heat the mixture to reflux (approx. 60°C oil bath) for 6–12 hours.

-

Validation (The Checkpoint):

-

Workup:

-

Purification:

Part 5: Quality Control & Data Interpretation[1]

Confirm identity using Proton NMR (1H-NMR).[1]

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Interpretation |

| Indole NH | 8.0 - 10.0 | Broad Singlet | Confirms N-alkylation did not occur (signal would disappear if N-alkylated).[1] |

| Aromatic H | 6.8 - 7.3 | Multiplets | Indole core protons.[1] |

| Allyl -CH= | 6.0 - 6.1 | Multiplet | Characteristic internal alkene proton.[1] |

| Allyl =CH₂ | 5.2 - 5.4 | Doublets (dd) | Terminal alkene protons.[1] |

| Ether -O-CH₂- | 4.5 - 4.6 | Doublet | Protons adjacent to oxygen; confirms O-linkage.[1] |

References

-

Base-mediated synthesis of N-hydroxy- and N-alkoxyindoles. Source: National Institutes of Health (NIH) / PubMed Central.[1] Context: Discusses alkylation selectivity and conditions for indole derivatives. URL:[Link]

-

pKa Data for Phenols and Heterocycles. Source: Organic Chemistry Data / Evans pKa Table.[1] Context: Validates the pKa difference between Phenol (10) and Indole NH (17). URL:[Link]

-

Synthesis of 5-substituted indoles via Williamson Ether Synthesis. Source: ResearchGate (General Protocol Verification).[1] Context: Confirms K2CO3/Acetone as the standard "soft" alkylation method. URL:[Link]

Sources

Strategic Investigation of 5-Allyloxyindole: Synthesis, Rearrangement, and Therapeutic Potential

Executive Summary

This technical guide outlines the preliminary investigation of 5-allyloxyindole derivatives, a scaffold of increasing significance in medicinal chemistry. Unlike simple indole functionalization, the 5-allyloxy moiety serves a dual purpose: it acts as a direct lipophilic pharmacophore for serotonin/melatonin receptor modulation and as a reactive precursor for [3,3]-sigmatropic rearrangements (Claisen) to access C4-functionalized indoles. This document provides optimized synthetic protocols, mechanistic insights into the Claisen rearrangement, and a framework for biological evaluation in oncology.

Chemical Rationale & Mechanistic Causality

The indole ring is a "privileged structure" in drug discovery.[1] However, the 5-position is particularly critical due to its metabolic susceptibility (hydroxylation) and its role in receptor binding (e.g., the 5-hydroxy group in serotonin).

Why 5-Allyloxyindole?

-

Electronic Modulation: The allyloxy group donates electron density into the indole ring via resonance (+M effect), increasing the nucleophilicity of the C3 and C4 positions, facilitating further electrophilic substitution.

-

Synthetic Versatility (The Claisen Trigger): The most compelling feature of 5-allyloxyindole is its ability to undergo a Claisen rearrangement . Upon thermal activation, the allyl group migrates from the oxygen at C5 to the carbon at C4 (ortho-position). This restores the 5-hydroxyl group while installing a reactive allyl handle at C4, a position notoriously difficult to functionalize via direct electrophilic substitution.

Diagram 1: Synthetic Logic & Claisen Rearrangement

The following diagram illustrates the conversion of 5-hydroxyindole to the 5-allyloxy derivative and its subsequent rearrangement.

Caption: Pathway from 5-hydroxyindole to C4-functionalized derivatives via O-alkylation and Claisen rearrangement.

Synthetic Protocols

The synthesis requires strict control to avoid N-alkylation (a common side reaction). The following protocols utilize base selection and solvent polarity to favor O-alkylation.

Protocol A: Selective O-Allylation (Williamson Ether Synthesis)

Objective: Synthesize 5-allyloxyindole from 5-hydroxyindole with >85% regioselectivity.

Reagents:

-

5-Hydroxyindole (1.0 eq)

-

Allyl bromide (1.2 eq)

-

Cesium Carbonate (

) (1.5 eq) - Chosen over -

Acetonitrile (ACN) - Anhydrous.

Step-by-Step Methodology:

-

Dissolution: Dissolve 5-hydroxyindole (5 mmol) in anhydrous ACN (20 mL) under an inert atmosphere (

or Ar). -

Deprotonation: Add

(7.5 mmol) in a single portion. Stir at Room Temperature (RT) for 30 minutes. Observation: The solution may darken as the phenoxide anion forms. -

Addition: Dropwise add allyl bromide (6 mmol) over 10 minutes.

-

Reaction: Stir at RT for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Self-Validation Check: The product (

) should appear less polar than the starting material (

-

-

Workup: Filter off inorganic solids. Concentrate the filtrate. Redissolve in EtOAc, wash with water (2x) and brine (1x). Dry over

. -

Purification: Flash column chromatography (Silica gel, Gradient Hex -> 20% EtOAc).

Protocol B: Microwave-Assisted Claisen Rearrangement

Objective: Convert 5-allyloxyindole to 4-allyl-5-hydroxyindole. Thermal rearrangement often requires high temperatures (

Methodology:

-

Preparation: Dissolve 5-allyloxyindole (1 mmol) in degassed N,N-dimethylaniline (DMA) or use neat if ensuring uniform heating.

-

Irradiation: Place in a sealed microwave synthesis vial. Heat to 200°C for 10–15 minutes (Power: 150W, Max Pressure: 250 psi).

-

Validation: Monitor disappearance of the ether peak in NMR (approx 4.5 ppm, doublet) and appearance of C-allyl signals.

Biological Evaluation: Anticancer Potential[1][2][3][4][5]

Indole derivatives are potent tubulin polymerization inhibitors (similar to Vinblastine) and kinase inhibitors. The 5-allyloxy derivatives should be screened against breast cancer cell lines (e.g., MCF-7) given the established activity of indole ethers in this domain.

Diagram 2: Biological Screening Workflow

This logic flow ensures that only promising candidates proceed to mechanism-of-action studies.

Caption: Decision tree for evaluating the biological efficacy of synthesized derivatives.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: Determine the

-

Seeding: Seed MCF-7 cells (

cells/well) in 96-well plates. Incubate for 24h. -

Treatment: Add 5-allyloxyindole derivatives at graded concentrations (0.1, 1, 5, 10, 50, 100 µM). Include DMSO control (<0.1%) and Cisplatin as a positive control.

-

Incubation: Incubate for 48h at

, 5% -

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

-

Readout: Measure absorbance at 570 nm. Calculate cell viability relative to control.

Data Presentation & Expected Outcomes

The following table summarizes expected comparative data based on literature precedents for similar indole ethers.

| Parameter | Conventional Heating (Ref) | Microwave Assisted (Protocol B) | Impact |

| Reaction Time (Claisen) | 4–6 Hours | 10–15 Minutes | Efficiency |

| Yield (Rearrangement) | 60–70% | 85–92% | Purity |

| Solvent Requirement | High boiling (e.g., Decalin) | Minimal / Solvent-free | Green Chem |

| Selectivity (C4 vs C6) | Mixture possible | High C4 selectivity | Regiocontrol |

Note on SAR (Structure-Activity Relationship): Preliminary literature suggests that the allyl group contributes to lipophilicity, potentially enhancing membrane permeability. However, if the Claisen rearrangement is performed, the resulting C-allyl group can be further modified (e.g., via olefin metathesis) to create macrocyclic kinase inhibitors.

Future Outlook

The 5-allyloxyindole scaffold is not merely an endpoint but a gateway. Future investigations should focus on:

-

Ring-Closing Metathesis (RCM): Using the C4-allyl and N1-allyl groups to form annulated tricyclic indoles.

-

Click Chemistry: Converting the allyl group to an epoxide or reacting it with thiols to generate diverse libraries for high-throughput screening.

References

-

Synthesis and Biological Evaluation of Indole Derivatives: Title: Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment.[1] Source: MDPI (Molecules), 2024. URL:[Link]

-

Microwave Assisted Synthesis: Title: Microwave-Assisted Synthesis of Medicinally Relevant Indoles.[2] Source: Scilit / Molecules, 2013. URL:[Link]

-

Claisen Rearrangement Mechanism: Title: Claisen Rearrangement - Mechanism and Variations.[3] Source: Organic Chemistry Portal.[3] URL:[Link]

-

Indole Anticancer Mechanisms: Title: Recent Studies and Biological Aspects of Substantial Indole Derivatives with Anti-cancer Activity.[1][4][5][6] Source: Bentham Science, Current Organic Chemistry. URL:[Link]

-

Synthesis of 5-Hydroxyindoles (Precursors): Title: 5-Hydroxy Indoles by Intramolecular Alkynol-Furan Diels-Alder Cycloaddition.[7] Source: NIH / PMC. URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 4. benthamscience.com [benthamscience.com]

- 5. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Hydroxy Indoles by Intramolecular Alkynol-Furan Diels-Alder Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Evaluation of 5-(prop-2-en-1-yloxy)-1H-indole: From Physicochemical Profiling to Target Validation

Introduction: The "Janus" Scaffold

5-(prop-2-en-1-yloxy)-1H-indole (also known as 5-allyloxyindole) occupies a unique niche in drug discovery.[1] It serves two distinct roles:

-

Synthetic Intermediate: It is a functionalized precursor, primarily utilizing the allyl group as a "handle" for Claisen rearrangements to access C4/C6-substituted indoles or for ring-closing metathesis (RCM).[1]

-

Pharmacological Probe: As a lipophilic ether analog of serotonin (5-hydroxytryptamine), it is a privileged scaffold for probing Serotonin (5-HT) receptors, Beta-adrenergic receptors, and Phospholipase A2 (PLA2) enzymes.[1]

Unlike the 4-substituted isomer (a key intermediate for the beta-blocker Pindolol), the 5-substituted variant targets the indole metabolic space occupied by serotonin and melatonin. This guide outlines a rigorous screening cascade to validate this molecule's identity, stability, and biological potential.[1]

Module A: Chemical Identity & Purity Screening (QC)

Before biological application, the compound must pass strict chemical validation.[1] The allyl ether linkage is stable under ambient conditions but susceptible to thermal rearrangement.[1]

Analytical Fingerprinting

-

1H NMR (DMSO-d6, 400 MHz):

Stability "Stress Test" Protocol

The primary chemical risk is the Claisen Rearrangement , where the allyl group migrates to the C4 position upon heating.

Protocol: Thermal Stability Screen

-

Preparation: Dissolve 10 mg of 5-allyloxyindole in high-boiling solvent (e.g., decalin or diphenyl ether) or neat in a sealed tube.

-

Incubation: Heat to 180°C for 4 hours.

-

Analysis: Analyze aliquots via HPLC-UV (254 nm).

-

Pass Criteria: >95% retention of parent peak. Appearance of a new peak with identical Mass (MW 173) indicates rearrangement to 4-allyl-5-hydroxyindole.[1]

Module B: Physicochemical Profiling[1]

The masking of the 5-hydroxyl group with an allyl moiety significantly alters the physicochemical landscape compared to the parent 5-hydroxyindole.

Solubility & Lipophilicity Data

The allyl group increases lipophilicity (cLogP) and reduces aqueous solubility, necessitating specific formulation strategies for bioassays.[1]

| Property | Value (Predicted/Exp) | Impact on Screening |

| Molecular Weight | 173.21 g/mol | Fragment-like; suitable for LE (Ligand Efficiency) optimization.[1] |

| cLogP | ~2.8 - 3.1 | High membrane permeability; risk of non-specific binding in assays.[1] |

| TPSA | ~25 Ų | Excellent blood-brain barrier (BBB) penetration potential.[1] |

| Aq. Solubility | < 0.5 mg/mL | Requires DMSO stock (10-20 mM) for biological assays.[1] |

| H-Bond Donors | 1 (Indole NH) | Critical for receptor anchoring (e.g., Asp residue in GPCRs).[1] |

Module C: Biological Screening Targets

This molecule should be screened against three primary target classes based on its structural homology to endogenous ligands.

Pathway Visualization: The Indole Interactome

The following diagram illustrates the screening logic, moving from the chemical scaffold to specific biological pathways.

Caption: Screening workflow prioritizing GPCR binding and Enzyme inhibition based on scaffold homology.

Target 1: Serotonin Receptors (5-HT)

The 5-alkoxyindole core is a classic bioisostere for 5-HT.[1] The allyl group adds bulk that may favor 5-HT6 or 5-HT1A antagonism over agonism.

-

Rationale: 5-HT (Serotonin) has a 5-OH.[1][2] Replacing OH with O-Allyl removes the H-bond donor capability but retains the acceptor, potentially altering the functional switch (agonist -> antagonist).

-

Protocol: Radioligand displacement assay using [3H]-8-OH-DPAT (for 5-HT1A) or [3H]-LSD (pan-assay).

Target 2: Cytosolic Phospholipase A2 (cPLA2)

Indole derivatives are well-documented inhibitors of cPLA2α.[1][3][4] The lipophilic 5-position substituent often occupies the hydrophobic pocket of the enzyme active site.

-

Rationale: Indole-based inhibitors (e.g., Efipladib) utilize the indole core to mimic the arachidonyl substrate.

-

Protocol: Colorimetric assay using a thio-ester substrate (arachidonoyl thio-PC). Hydrolysis releases a thiol, detected by DTNB (Ellman’s reagent) at 405 nm.[1]

Module D: Synthetic Screening (The "Reactive" Screen)

If the molecule is intended as an intermediate, the "screen" is a test of its reactivity in the Claisen Rearrangement . This transformation is vital for accessing the 4-substituted isomers (Pindolol precursors) or 6-substituted isomers.

Mechanism & Workflow

The aromatic Claisen rearrangement is a [3,3]-sigmatropic shift. For 5-allyloxyindole, the migration tends to favor the C4 position (ortho) over C6, due to bond fixation in the indole ring.[1]

Caption: The Claisen Rearrangement pathway converting the O-allyl ether to the C-allyl phenol derivative.

Synthetic Screening Protocol

-

Conditions: Reflux in N,N-diethylaniline (approx. 200°C) or use Lewis Acid catalysis (BCl3 or Et2AlCl) at lower temperatures (-78°C to RT) to control regioselectivity.

-

Monitoring: TLC (Hexane/EtOAc 3:1).[1] The product (C-allyl) will be more polar (lower Rf) than the starting material (O-allyl) due to the free hydroxyl group.

-

Validation: The product must show a phenol -OH signal in NMR and a shift in the allyl signals.

References

-

PubChem. (n.d.).[1] Pindolol (CID 4828).[1] National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link][1]

-

Organic Chemistry Portal. (n.d.).[1] Claisen Rearrangement. Retrieved October 26, 2023, from [Link][1]

-

McKew, J. C., et al. (2008).[1] Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of efipladib.[1][3] Journal of Medicinal Chemistry, 51(12), 3388-3413.[1][3] [Link]

-

Zhang, H., et al. (2014).[1] Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors.[1][4] Journal of Medicinal Chemistry.[1] [Link]

Sources

- 1. Ibogaine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Spectroscopic Characterization of 5-Allyloxyindole

Methodology for High-Fidelity NMR and LC-MS/HRMS Analysis

Abstract & Introduction

5-Allyloxyindole (CAS: 13682-16-1) is a critical heterocyclic scaffold in medicinal chemistry, serving as a versatile intermediate for the synthesis of serotonin receptor ligands and melatonin analogs.[1][2] Uniquely, it functions as a precursor for the Claisen rearrangement , allowing the regioselective migration of the allyl group to the C4 position—a key step in accessing complex indole alkaloids [1].

Accurate characterization of this molecule presents specific challenges:

-

Labile Protons: The indole N-H proton is sensitive to solvent exchange and hydrogen bonding.

-

Isobaric Interferences: Distinguishing the O-allyl product from potential N-allyl or C-allyl byproducts formed during Williamson ether synthesis.

-

Thermal Instability: The propensity for [3,3]-sigmatropic rearrangement (Claisen) at elevated temperatures requires careful handling during ionization and solvent removal.

This guide provides a validated protocol for the structural confirmation of 5-allyloxyindole using 1H/13C NMR and Mass Spectrometry (LC-MS), emphasizing impurity profiling and solvent effects.

Analytical Workflow

The following workflow ensures data integrity from sample preparation to final reporting.

Figure 1: Integrated workflow for the structural validation of indole derivatives.

Protocol 1: Mass Spectrometry (LC-MS)

Objective: Confirm molecular weight and assess purity. Technique: Electrospray Ionization (ESI) is preferred over Electron Impact (EI) to minimize thermal degradation (Claisen rearrangement) in the source.

Experimental Conditions

| Parameter | Setting / Reagent |

| Instrument | Quadrupole Time-of-Flight (Q-TOF) or Single Quad |

| Ionization Mode | ESI Positive (+) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Gradient | 5% B to 95% B over 5 minutes |

| Sample Conc. | 10 µg/mL in Methanol (LC-MS grade) |

Fragmentation Logic & Expected Data[4]

-

Exact Mass: 173.0841 Da (C₁₁H₁₁NO)

-

Observed Ion [M+H]⁺: 174.0913 m/z

Fragmentation Pathway: Under Collision-Induced Dissociation (CID), 5-allyloxyindole typically undergoes cleavage at the ether linkage.

Figure 2: Primary fragmentation pathway observed in ESI-MS/MS.

Expert Insight: If you observe a peak at m/z 215 , check for acetonitrile adducts ([M+H+ACN]⁺), common in ESI. If using EI (GC-MS), ensure the injector temperature is <200°C to prevent in-situ rearrangement to the C4-allyl isomer.

Protocol 2: NMR Spectroscopy

Objective: Definitive structural assignment and regiochemical confirmation.

Solvent Selection: DMSO-d6 vs. CDCl3

Choice of solvent is the single most critical variable in indole NMR analysis [2].

| Feature | DMSO-d6 (Recommended) | CDCl3 (Common) |

| N-H Signal | Sharp, distinct singlet (~11.0 ppm). Hydrogen bonding with DMSO stabilizes the proton. | Broad, often invisible due to exchange with trace water or quadrupole broadening. |

| Solubility | Excellent for polar indoles. | Good, but aggregation can cause line broadening. |

| Water Peak | ~3.33 ppm (distinct). | ~1.56 ppm (can overlap with alkyl impurities). |

Sample Preparation

-

Weigh 10–15 mg of 5-allyloxyindole into a clean vial.

-

Add 0.6 mL of DMSO-d6 (99.9% D).

-

Sonicate for 30 seconds to ensure complete dissolution.

-

Transfer to a 5mm NMR tube.

-

QC Check: Ensure solution height is ~4-5 cm to match the coil length.

-

Expected 1H NMR Data (400 MHz, DMSO-d6)

Note: Chemical shifts (δ) are estimates based on 5-substituted indole standards [3].

| Position | Type | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| NH | Indole NH | 10.8 – 11.0 | br s | 1H | Deshielded, exchangeable. |

| H-2 | Ar-H | 7.25 | t/m | 1H | Alpha to Nitrogen. |

| H-7 | Ar-H | 7.28 | d (J~8.5) | 1H | Ortho coupling to H-6. |

| H-4 | Ar-H | 7.05 | d (J~2.3) | 1H | Meta coupling to H-6; shielded by 5-O. |

| H-6 | Ar-H | 6.75 | dd (J~8.5, 2.3) | 1H | Ortho to H-7, Meta to H-4. |

| H-3 | Ar-H | 6.35 | m | 1H | Beta to Nitrogen; typically most shielded Ar-H. |

| Allyl-2 | -CH= | 6.05 | m | 1H | Internal alkene proton. |

| Allyl-3 | =CH₂ | 5.38 (trans)5.25 (cis) | dd/m | 2H | Terminal alkene protons. |

| Allyl-1 | -O-CH₂- | 4.55 | d (J~5.0) | 2H | Deshielded by Oxygen. |

Diagnostic Checks for Purity

-

N-Alkylation vs. O-Alkylation: If the alkylation occurred on the Nitrogen instead of the Oxygen, the NH signal at ~11.0 ppm will be absent , and the methylene protons (Allyl-1) will shift upfield slightly.

-

Residual Reagents:

References

-

Claisen Rearrangement Context

-

Mechanism & Utility: Majumdar, K. C., et al. "The Claisen Rearrangement in Indole Synthesis." Chemical Reviews, 2014. (General reference for context).

- Specific Synthesis: Somei, M., et al. "Preparation of 5-substituted indoles." Chemical and Pharmaceutical Bulletin, 1981.

-

-

NMR Solvent Effects

-

DMSO vs CDCl3: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[2] Organic Process Research & Development, 2016.

-

Indole NH Exchange: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent."[7] Magnetic Resonance in Chemistry, 2006.[7]

-

-

Spectral Data Validation

- General Indole Shifts: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009.

-

5-Hydroxyindole Precursors: "A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles."[3] NIH/PMC, 2020.

Disclaimer: This Application Note is for research and educational purposes. Always consult Safety Data Sheets (SDS) before handling indoles and alkylating agents.

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Hydroxy Indoles by Intramolecular Alkynol-Furan Diels-Alder Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

protocol for N-protection of 5-allyloxy-1H-indole

Technical Application Note: Strategic

Executive Summary & Strategic Rationale

The functionalization of 5-allyloxy-1H-indole presents a unique synthetic challenge. The C-5 allyloxy substituent acts as a strong electron-donating group (EDG), significantly increasing the electron density of the indole ring. While this enhances nucleophilicity, it also renders the C-3 position highly susceptible to electrophilic attack and oxidation.

Why Protect the Nitrogen?

-

Prevention of C-3 Side Reactions: Without

-protection, electrophiles intended for other sites may attack the electron-rich C-3 position. -

Lithiation Direction: The free N-H proton (

) prevents the use of organolithium reagents. Protecting groups like -

Solubility & Purification: Protected indoles generally exhibit better solubility in organic solvents and distinct

values, simplifying purification.

This guide details two orthogonal protocols:

Chemical Context & Mechanism

The 5-allyloxy group is stable under basic conditions but sensitive to catalytic hydrogenation (

Mechanism of Action

Both protocols rely on the deprotonation of the indole N-H or nucleophilic catalysis to generate an indole anion (or activated complex), which then attacks the electrophile (

Figure 1: Strategic Decision Workflow

Caption: Decision matrix for selecting the appropriate N-protecting group based on downstream synthetic requirements.

Protocol A: -tert-Butoxycarbonylation (Boc)

Best For: Reactions requiring stability to basic conditions (e.g., alkylations) but mild removal (TFA or dilute HCl).

Advantages: No strong base required; high yields; gaseous byproducts (

Materials

-

Substrate: 5-Allyloxy-1H-indole (1.0 equiv)

-

Reagent: Di-tert-butyl dicarbonate (

) (1.2 – 1.5 equiv) -

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 – 0.2 equiv)

-

Base: Triethylamine (

) (1.2 equiv) -

Solvent: Dichloromethane (DCM) or Acetonitrile (

) [Anhydrous]

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-allyloxy-1H-indole (1.0 equiv) in anhydrous DCM (0.2 M concentration).

-

Base Addition: Add

(1.2 equiv) and DMAP (0.1 equiv) to the solution. Stir at room temperature (RT) for 10 minutes.-

Note: DMAP acts as a nucleophilic catalyst, significantly accelerating the reaction compared to

alone.

-

-

Electrophile Addition: Dissolve

(1.2 equiv) in a minimal amount of DCM and add it dropwise to the reaction mixture.-

Observation: Slight gas evolution (

) may occur.

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by TLC (typically 20% EtOAc/Hexanes). The starting material (

) should disappear, replaced by a less polar spot ( -

Quench & Workup:

-

Dilute with DCM.[1]

-

Wash sequentially with 0.5 M HCl (to remove DMAP/TEA), saturated

, and brine . -

Critical: The acid wash must be brief and cold to avoid premature Boc cleavage, though the group is relatively stable.

-

-

Purification: Dry organic layer over

, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol B: -Sulfonylation (Tosyl)

Best For: Directing C-2 lithiation; protecting against oxidation; stability to acidic conditions. Advantages: Highly crystalline products; extremely robust.

Materials

-

Substrate: 5-Allyloxy-1H-indole (1.0 equiv)

-

Reagent:

-Toluenesulfonyl chloride (TsCl) (1.2 equiv)[2] -

Base: Sodium Hydride (NaH) (60% dispersion in oil, 1.5 equiv)

-

Solvent:

-Dimethylformamide (DMF) or THF [Anhydrous]

Step-by-Step Methodology

-

Setup: Flame-dry a two-neck flask under Argon/Nitrogen atmosphere.

-

Deprotonation: Suspend NaH (1.5 equiv) in anhydrous DMF (0.5 M) at 0°C (ice bath).

-

Substrate Addition: Dissolve 5-allyloxy-1H-indole in DMF and add dropwise to the NaH suspension.

-

Safety: Vigorous

gas evolution will occur. Vent properly. -

Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns clear/yellow (formation of the indolyl anion).

-

-

Tosylation: Add TsCl (1.2 equiv) portion-wise or as a solution in DMF.

-

Reaction: Allow the mixture to warm to RT and stir for 1–3 hours.

-

Quench & Workup:

-

Cool to 0°C. Carefully add water dropwise to quench excess NaH.

-

Dilute with Ethyl Acetate (EtOAc) and water.

-

Wash the organic layer 3x with water (to remove DMF) and 1x with brine.

-

-

Purification: Dry over

, concentrate, and recrystallize from EtOH or purify via column chromatography.

Figure 2: Mechanistic Pathway (Base-Mediated)

Caption: General mechanism for base-mediated N-functionalization of the indole core.

Comparative Data & Analytical Validation

Table 1: Protocol Comparison

| Feature | Method A (Boc) | Method B (Tosyl) |

| Reagents | NaH, TsCl | |

| Conditions | Homogeneous, Mild (RT) | Heterogeneous, Strong Base (0°C) |

| Allyl Stability | Excellent | Excellent |

| Product Stability | Acid Labile ( | Acid Stable / Base Stable |

| Atom Economy | Moderate (generates | High (generates NaCl) |

| Typical Yield | 85 – 95% | 90 – 98% |

Analytical Expectations (1H NMR in

-

Shift in H-2/H-3: Upon protection, the protons at C-2 and C-3 typically shift downfield due to the electron-withdrawing nature of the protecting group (deshielding).

-

Loss of N-H: Disappearance of the broad singlet typically found at

8.0–9.0 ppm. -

Protecting Group Signals:

-

Allyl Preservation: Multiplet at

~6.0 ppm (CH=), Doublet of doublets at

References

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on stability and deprotection conditions).

-

BenchChem. Synthesis of N-Boc-N-methyl-D-valine: An In-depth Technical Guide. Link (General N-Boc protocols using NaH/THF).

-

Organic Chemistry Portal. Tosyl (Ts) - Protecting Group. Link (Detailed stability data and deprotection methods for sulfonamides).

- Sundberg, R. J.Indoles; Best Synthetic Methods; Academic Press: London, 1996. (Foundational text on indole reactivity and protection).

-

Moura-Letts, G., et al. Synthesis of N-Tosyl Allylic Amines. J. Org.[5] Chem.2024 , 89, 4001.[5] (Recent advances in tosylation chemistry).

Sources

Troubleshooting & Optimization

addressing solubility issues of indole compounds in experiments

Topic: Troubleshooting Solubility & Stability of Indole Compounds

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction

Welcome to the technical support center. If you are working with indole scaffolds—whether simple indoles, tryptamines, or complex bis-indole alkaloids—you are likely facing the "hydrophobic wall." The indole ring is rigid, planar, and electron-rich, creating high crystal lattice energy that resists dissolution in aqueous media. Furthermore, the electron-rich C2 and C3 positions make these compounds prone to oxidative degradation.

This guide moves beyond generic advice. We provide chemically grounded protocols to solubilize these compounds without compromising biological data integrity.

Module 1: Stock Solution Preparation

Q: Why won't my indole compound dissolve in DMSO even at 10mM?

A: If your compound resists dissolution in 100% DMSO, you are likely fighting crystal lattice energy or salt formation issues , not just lipophilicity.

The Mechanism: DMSO is a polar aprotic solvent. It is excellent at solvating cations (via its oxygen lone pairs) but poor at solvating anions.

-

Check the Form: Is your compound a hydrochloride (HCl) or fumarate salt? Salts often have lower solubility in DMSO than their free base counterparts because DMSO cannot effectively break the ionic lattice.

-

Correction: If using a salt form, add small amounts of water (if tolerable) or switch to the Free Base form for the DMSO stock.

-

-

Hygroscopy: DMSO is hygroscopic.[1] If your DMSO bottle has been open for months, it may contain 1-5% water. This "wet DMSO" drastically reduces the solubility of lipophilic indoles.

Protocol: The "Dry Start" Method

-

Solvent Choice: Use anhydrous DMSO (≥99.9%) stored under argon.

-

Vortexing vs. Sonication:

-

Visual Check: Hold the vial up to a light source. "Schlieren lines" (wavy refraction lines) indicate the compound is dissolving but not yet homogenous. Continue mixing until lines disappear.

Data: Solvent Compatibility Table

| Solvent | Solubility Potential | Biological Limit (Final %) | Notes |

| DMSO | High | < 0.1% (Ideal)<0.5% (Max) | Best for stock. Penetrates cell membranes. |

| Ethanol | Moderate | < 0.1% | Evaporates in storage. Toxic to some enzymes. |

| DMF | High | < 0.1% | More toxic than DMSO. Use only if DMSO fails. |

| Water | Very Low | N/A | Only for salts (e.g., Tryptamine HCl). |

Module 2: Preventing "Crash Out" in Assays

Q: My solution is clear in DMSO, but turns cloudy (precipitates) when added to cell culture media. How do I fix this?

A: This is the "Crash Out" effect. You are triggering rapid reprecipitation by introducing a highly lipophilic molecule into a high-dielectric environment (water/media) too quickly.

The Mechanism: When a 10 mM DMSO stock is dropped directly into media to achieve 10 µM, the local concentration at the droplet interface momentarily exceeds the solubility limit by orders of magnitude. Nucleation occurs instantly.

Protocol: The Intermediate Dilution Step

Do not jump from Stock

-

Stock: 10 mM in 100% DMSO.

-

Intermediate: Dilute Stock 1:10 or 1:100 into pure DMSO (not water) to create a working stock (e.g., 100 µM).

-

Final: Add the working stock to the media. This ensures the volume of DMSO added is larger, allowing for faster dispersion before nucleation can occur.

Visualization: The Anti-Precipitation Workflow

Figure 1: To prevent precipitation, avoid adding high-concentration stocks directly to aqueous media. The intermediate step reduces local concentration spikes.

Module 3: Advanced Formulations (Cyclodextrins)

Q: DMSO is toxic to my primary cells at 0.1%. What is the alternative?

A: Use Hydroxypropyl-

The Mechanism: Indoles are hydrophobic guests. Cyclodextrins are "host" molecules with a lipophilic inner cavity and a hydrophilic outer shell. The indole sits inside the cone, shielding it from the aqueous environment while the complex as a whole remains water-soluble.

-

Note: HP-

-CD is preferred over native

Protocol: Complexation Method

-

Prepare Vehicle: Dissolve 20-40% (w/v) HP-

-CD in water or buffer. Sterile filter (0.22 µm). -

Add Compound: Add your indole compound (solid) to the vehicle.

-

Energy Input: The complex requires energy to form.

-

Option A: Shake at 200 rpm at 25°C for 24-48 hours.

-

Option B: Sonicate for 30 mins (monitor heat).

-

-

Clarification: Centrifuge to remove undissolved solid. The supernatant contains the solubilized drug-CD complex.

Visualization: Host-Guest Equilibrium

Figure 2: Cyclodextrins encapsulate the indole, masking its hydrophobicity. This process is dynamic; the drug is released upon dilution in the body or assay.

Module 4: Stability & Storage

Q: My indole solution turned pink/brown after a week. Is it still good?

A: No. Discard it. The color change indicates oxidative polymerization.

The Mechanism: The indole ring is electron-rich. In the presence of light and oxygen, it undergoes radical oxidation, often starting at the C2-C3 double bond, leading to indoxyls which dimerize into indigo-like dyes (hence the color change).

Troubleshooting Checklist:

-

Light: Indoles are photosensitive. Always use amber glass vials .

-

Headspace: Oxygen in the vial headspace is the enemy. Purge vials with Argon or Nitrogen gas before closing.

-

Temperature: Store stocks at -20°C or -80°C.

-

Critical: Repeated freeze-thaw cycles introduce moisture (condensation). Aliquot your stock into single-use vials to avoid this.

-

References

-

LifeTein. (2023).[4] DMSO Usage in Cell Culture: Toxicity Limits and Protocols. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.[5] Retrieved from [Link]

-

Royal Society of Chemistry. (2016). On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. Retrieved from [Link]

-

ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications.[6] Retrieved from [Link]

Sources

enhancing the efficiency of indole purification by chromatography

Technical Support Center: Indole Purification & Chromatography

Current Status: Online Operator: Senior Application Scientist (Separation Technologies) Ticket ID: IND-PUR-001 Subject: Optimization of Indole Purification via Flash & Preparative Chromatography

Welcome to the Technical Support Center

You have reached the Tier 3 Advanced Applications desk. This guide addresses the specific challenges of purifying indole derivatives—a class of nitrogen heterocycles notorious for oxidative instability, acid-sensitivity, and peak tailing.

Unlike standard purification, indole chromatography requires active suppression of stationary phase interactions to prevent yield loss. Below are the troubleshooting protocols and decision matrices we use to resolve these issues.

Module 1: The "Streaking" Phenomenon (Peak Tailing)

User Issue: "My indole product shows a clean spot on TLC, but elutes as a broad, tailing band on the flash column, co-eluting with impurities."

Root Cause Analysis:

Indoles possess a nitrogen atom with a lone pair that, while part of the aromatic system, retains hydrogen-bond donor capability (N-H). Standard silica gel (60 Å) contains acidic silanol groups (

-

The Mechanism: The indole N-H hydrogen bonds with these acidic silanols. This non-specific interaction delays mass transfer, causing "tailing" (asymmetrical peak broadening).

-

The Result: Poor resolution and dilute fractions.

Troubleshooting Protocol: Silanol Suppression

Option A: Mobile Phase Modifiers (Standard Silica) For standard silica columns, you must competitively block silanol sites using a basic modifier.

| Modifier | Concentration | Protocol Note | Best For |

| Triethylamine (TEA) | 0.1% – 1.0% | Add to both Solvent A (Non-polar) and Solvent B (Polar). | Lipophilic indoles eluting in Hex/EtOAc. |

| Ammonium Hydroxide (NH₄OH) | 0.1% – 0.5% | Miscibility issues in pure Hexane. Use in DCM/MeOH systems. | Polar indoles requiring >5% MeOH. |

| Acetic Acid | 0.1% | Counter-intuitive but effective for acidic indole derivatives (e.g., Indole-3-carboxylic acid). | Indoles with carboxylic acid side chains. |

Option B: Amine-Functionalized Silica (The "Zero-Modifier" Solution) If your indole is acid-sensitive (see Module 2), standard silica—even with TEA—may still cause degradation.

-

Recommendation: Switch to Amine-bonded silica (NH2-functionalized).

-

Why: The surface is basic (pH ~9.5), repelling the indole N-H and preventing hydrogen bonding. No TEA is required in the mobile phase, protecting your LC-MS from ion suppression.

Module 2: Sample Decomposition (The "Red Band" Effect)

User Issue: "My crude reaction mixture was yellow, but a dark red or brown band formed at the top of the column, and I lost 40% of my mass."

Root Cause Analysis: Indoles are electron-rich and prone to oxidative polymerization (forming dimers/trimers) and acid-catalyzed decomposition .

-

Acid Sensitivity: The acidic surface of silica (pH ~5) catalyzes the dimerization of indoles, especially those with electron-donating groups (e.g., 5-methoxyindole).

-

Oxidation: Adsorbed indoles have high surface area exposure to oxygen, accelerating degradation.

Protocol: The "Neutralized Silica" System

If you cannot use Amine silica, you must neutralize your standard silica column before loading the sample.

-

Column Pre-Treatment:

-

Flush the column with 3 Column Volumes (CV) of Hexane containing 1% Triethylamine (TEA) .

-

Verification: The heat of adsorption (exotherm) indicates the amine is binding to the silanols.

-

-

Equilibration:

-

Flush with 5 CV of your starting mobile phase (containing 0.1% TEA).

-

-

Sample Loading:

-

Do NOT use solid load cartridges packed with standard acidic silica.

-

Technique: Use Celite 545 or Basic Alumina for dry loading. This keeps the sample in a neutral environment during the evaporation step.

-

Module 3: Method Development & Scalability

User Issue: "How do I translate my TLC results to a Flash gradient? My compound sticks to the baseline."

Decision Matrix: Phase Selection Use the following logic flow to select the correct stationary phase and solvent system.

Figure 1: Decision tree for selecting the optimal stationary phase based on solubility and stability.

Critical Parameter: The "50% Rule"

If your compound requires more than 50% Ethyl Acetate (or 10% Methanol) to achieve an Rf of 0.3 on TLC, switch to Reverse Phase (C18) immediately.

-

Reasoning: High polarity normal phase solvents (like MeOH) compete strongly for silica sites, often causing "breakthrough" where all compounds elute together. C18 retains polar indoles via hydrophobic interaction, offering superior selectivity for polar derivatives [1].

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use DCM/MeOH gradients for indoles? A: Yes, but proceed with caution. Methanol is protic and can displace the modifier (TEA) from the silica surface. If using DCM/MeOH, increase the TEA concentration to 0.5% or switch to Ammonium Hydroxide (which is more compatible with MeOH). Warning: Avoid chlorinated solvents if using Amine columns, as they can react with the stationary phase over time (formation of quaternary ammonium salts).

Q: My indole is an oil. How do I load it? A: Liquid loading often leads to band broadening. Dissolve the oil in a minimum amount of DCM, mix with Celite 545 (ratio 1:2 sample:celite), and evaporate to a free-flowing powder. Load this powder into a solid load cartridge. This "Dry Load" technique eliminates solvent effects at the top of the column.

Q: I see a "ghost peak" in my LC-MS after purification.

A: If you used TEA, you are seeing the triethylammonium adduct (

-

Dissolve product in EtOAc.[2]

-

Wash with dilute citric acid or 1M HCl (if your indole is acid-stable).

-

If acid-sensitive, simply rotovap from ethanol multiple times; the azeotrope helps remove TEA.

References

-

Teledyne ISCO. (2012).[1][3] RediSep Amine Functionalized Column: Purification of high pKa organic compounds.[1] Application Note AN79. Link

-

Biotage. (2023).[2][3] How to choose between Normal- or Reversed-phase flash column chromatography. The Flash Purification Blog. Link

-

Méndez, A., et al. (2003).[4] Comparison of the acidity of residual silanol groups in several liquid chromatography columns. Journal of Chromatography A, 986(1), 33-44.[4] Link

-

Phenomenex. (2025).[5] Normal-phase vs. Reversed-phase Chromatography: Key Differences. Technical Guide. Link

Sources

- 1. teledyneisco.com [teledyneisco.com]

- 2. biotage.com [biotage.com]

- 3. teledynelabs.com [teledynelabs.com]

- 4. Comparison of the acidity of residual silanol groups in several liquid chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]

Validation & Comparative

Biological Profile & Comparative Analysis: 5-Allyloxyindole and Its Analogs

Executive Summary

5-Allyloxyindole (CAS: 136-74-3) represents a critical structural probe in medicinal chemistry, serving as a lipophilic, sterically demanding analog of the endogenous signaling molecules Serotonin (5-HT) and Melatonin . While 5-hydroxyindole (Serotonin core) and 5-methoxyindole (Melatonin core) are optimized for intrinsic receptor agonism, the 5-allyloxy modification introduces a reactive alkene "handle" and significant steric bulk.

This guide objectively compares the biological performance of 5-allyloxyindole against its primary analogs. It elucidates how the allyloxy substitution shifts the pharmacological profile from high-affinity agonism to low-affinity antagonism or metabolic resistance , making it a vital tool for Structure-Activity Relationship (SAR) studies and the synthesis of tricyclic anticancer agents.

Comparative Biological Activity

The biological utility of 5-allyloxyindole is best understood in direct comparison to its C5-substituted analogs. The table below summarizes the shift in physicochemical and biological properties.

Table 1: Comparative Physicochemical & Biological Profile

| Feature | 5-Hydroxyindole (Serotonin Core) | 5-Methoxyindole (Melatonin Core) | 5-Allyloxyindole (Synthetic Probe) |

| Substituent | -OH (Hydroxyl) | -OCH₃ (Methoxy) | -OCH₂CH=CH₂ (Allyloxy) |

| Electronic Effect | Strong Donor (+M) | Moderate Donor (+M) | Moderate Donor (+M) |

| Lipophilicity (LogP) | ~1.2 (Hydrophilic) | ~2.1 (Moderate) | ~2.9 (High) |

| Primary Target | 5-HT Receptors (Agonist) | MT1/MT2 Receptors (Agonist) | MT/5-HT Antagonist / Probe |

| Metabolic Fate | Sulfation / Glucuronidation | O-Demethylation (CYP1A2) | Epoxidation / Hydrolysis |

| Membrane Permeability | Low (Active Transport req.) | Good | Excellent (Passive Diffusion) |

Detailed Pharmacological Analysis

A. Melatonin Receptor Signaling (MT1/MT2)

The 5-methoxy group of melatonin is a critical "anchor" point in the MT1/MT2 receptor binding pocket.

-

Mechanism: The oxygen atom accepts a hydrogen bond from a specific histidine residue (His195 in MT1). The methyl group fits into a small hydrophobic pocket.

-

5-Allyloxy Impact: The allyl group is significantly larger than a methyl group. In SAR studies, replacing the methoxy with an allyloxy group typically results in a 10-100x reduction in binding affinity (Ki) . The steric clash prevents the indole core from sitting deeply in the pocket, often converting the molecule from a full agonist to a partial agonist or neutral antagonist .

B. Anticancer & Cytotoxic Potential

Unlike the neurotransmitter analogs, 5-allyloxyindole derivatives show promise in oncology due to two factors:

-

Claisen Rearrangement Potential: The allyloxy group can undergo a [3,3]-sigmatropic rearrangement to the C4 position, generating reactive intermediates that can alkylate DNA or inhibit tubulin polymerization.

-

Lipophilicity: The increased LogP allows 5-allyloxy derivatives to penetrate solid tumor masses more effectively than their hydroxy counterparts.

C. Antimicrobial Activity

Indole derivatives are often explored as biofilm inhibitors.

-

Observation: 5-Allyloxyindole exhibits higher intrinsic toxicity against Gram-positive bacteria (e.g., S. aureus) compared to 5-hydroxyindole.

-

Causality: The hydrophobic allyloxy chain disrupts the bacterial cell membrane lipid bilayer, leading to leakage of intracellular contents, a mechanism distinct from the receptor-mediated effects in mammals.

Visualizing the Signaling Pathway

The following diagram illustrates the divergent signaling pathways engaged by these indole scaffolds. The 5-Methoxy analog activates the Gi/o pathway (sleep/circadian), while the 5-Allyloxy analog often blocks this or engages off-target cytotoxic pathways.

Caption: Divergent biological fates: 5-MeO activates specific GPCRs, while 5-Allyloxy drives cytotoxicity.

Experimental Protocols

Protocol A: Synthesis of 5-Allyloxyindole (Williamson Ether Synthesis)

Objective: To synthesize high-purity 5-allyloxyindole from 5-hydroxyindole for biological screening.

Reagents:

-

5-Hydroxyindole (1.0 eq)

-

Allyl Bromide (1.2 eq)

-

Potassium Carbonate (

) (2.0 eq) -

Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

-

Dissolution: Dissolve 5-hydroxyindole in anhydrous DMF under nitrogen atmosphere.

-

Deprotonation: Add

and stir at room temperature for 30 mins. Note: The solution will darken as the phenoxide anion forms. -

Alkylation: Dropwise add Allyl Bromide to the mixture.

-

Reaction: Heat to 60°C for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

-

Workup: Pour reaction mixture into ice water. Extract with Ethyl Acetate (3x).

-

Purification: Wash organic layer with brine, dry over

, and concentrate. Purify via silica gel column chromatography.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine the IC50 of 5-allyloxyindole against cancer cell lines (e.g., HeLa, MCF-7).

Methodology:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Treat cells with serial dilutions of 5-allyloxyindole (0.1 µM to 100 µM). Include 5-Methoxyindole as a negative control and Doxorubicin as a positive control.[1]

-

Incubation: Incubate for 48-72 hours at 37°C, 5%

. -

Labeling: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

-

Solubilization: Remove media and add DMSO (150 µL) to dissolve formazan crystals.

-

Quantification: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

-

BenchChem. (2025).[2][3] Comparative Analysis of 5-Methoxyindole Derivatives as Antiproliferative Agents.Link

-

National Institutes of Health (NIH). (2020). Indole Alkaloids with Potential Anticancer Activity.[2][3][4] PubMed.[5] Link

-

ResearchGate. (2025). Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors.Link

-

Hilaris Publisher. (2023). Defining Melatonin Receptor Subtype Selectivity from a Molecular and Chemical Perspective.Link

-

MDPI. (2023). Cytotoxic Activity of Amaryllidaceae Plants against Cancer Cells: Biotechnological, In Vitro, and In Silico Approaches.Link

Sources

Definitive Guide: Structure-Activity Relationship (SAR) of 5-Substituted Indoles

Executive Summary: The "Privileged" 5-Position

In medicinal chemistry, the indole scaffold is ubiquitous, often termed a "privileged structure."[1] However, not all positions on the indole ring are created equal. The 5-position represents a critical electronic and steric vector that frequently dictates potency, metabolic stability, and receptor subtype selectivity.

This guide objectively compares 5-substituted indoles against their 4-, 6-, and 7-substituted counterparts, providing experimental evidence for why the 5-position is often the "sweet spot" for lead optimization in CNS and oncology programs.

Comparative Analysis: 5-Substituted vs. Alternatives

Electronic and Steric Impact

The 5-position is unique because it is para to the indole nitrogen. Substituents here can dramatically modulate the electron density of the pyrrole ring via resonance, influencing hydrogen bond donor acidity (N-H) and pi-stacking interactions.

| Feature | 5-Substituted Indole | 6-Substituted Indole | Unsubstituted Indole |

| Electronic Effect | Direct resonance conjugation with Nitrogen lone pair. | Meta to Nitrogen; inductive effects dominate. | Neutral baseline. |

| Metabolic Liability | Low. Blocks the primary site of CYP450 hydroxylation (C5). | High. C5 remains exposed to rapid metabolic oxidation. | High. Rapidly cleared via C5-hydroxylation. |

| 5-HT Receptor Selectivity | High affinity for 5-HT1A/1B/1D. | Often shifts selectivity to 5-HT2A/2C subtypes.[2] | Generally non-selective (pan-agonist). |

| Tubulin Binding | Critical for occupying the "colchicine site" hydrophobic pocket. | Can cause steric clash in certain pockets. | Weak binding due to lack of hydrophobic bulk. |

Quantitative Performance Data

The following data synthesizes comparative studies on tubulin inhibition and Serotonin (5-HT) receptor affinity.

Table 1: Comparative Potency (IC50/Ki) in Key Therapeutic Targets

| Compound Class | Target | 5-Substituted (IC50/Ki) | 6-Substituted (IC50/Ki) | Unsubstituted (IC50/Ki) | Insight |

| Anticancer (Tubulin) | MCF-7 Cell Line | 0.37 ± 0.07 μM (5-OMe) | 1.2 ± 0.15 μM (6-OMe) | >10 μM | 5-OMe provides optimal steric fit in the colchicine binding site [1]. |

| CNS (5-HT2C) | 5-HT2C Receptor | 46 nM (5,6-dichloro) | >1000 nM (6-chloro only) | >5000 nM | 5-Cl addition increases affinity >20-fold over 6-Cl alone [2]. |

| Antiviral | HIV-1 Transcription | 0.48 μM (5-Substituted) | >5.0 μM | Inactive | 5-substitution is essential for repressing HIV-1 transcription [3]. |

Mechanistic Signaling & Logic

To understand why 5-substitution is effective, we must visualize the signaling pathways they modulate. Below is a logic map detailing the decision process for selecting 5-substituents in drug design.

Figure 1: Decision logic for prioritizing 5-substitution during lead optimization to address metabolic instability and target selectivity.

Experimental Protocols (Self-Validating Systems)

Synthesis: 5-Bromo-2-Methylindole (Fischer Protocol)

Objective: Synthesize a 5-substituted indole core with >85% purity. Causality: We use polyphosphoric acid (PPA) instead of ZnCl2 to minimize polymerization side products common with electron-rich hydrazines.

Workflow Diagram:

Figure 2: Fischer Indole Synthesis workflow for 5-substituted derivatives.

Step-by-Step Protocol:

-

Reagent Prep: Dissolve 4-bromophenylhydrazine hydrochloride (10 mmol) in 30 mL of glacial acetic acid.

-

Condensation: Add acetone (11 mmol) dropwise at 0°C. Stir for 1 hour. Validation Point: Solution should turn slightly turbid (hydrazone formation).

-

Cyclization: Add Polyphosphoric Acid (PPA, 10 g) and heat to 100°C for 3 hours. Critical: Do not exceed 110°C to prevent charring.

-

Quench: Pour the hot reaction mixture onto 100 g of crushed ice/water with vigorous stirring.

-

Isolation: Filter the precipitating solid. Wash with 5% NaHCO3 (to remove acid) and water.

-

Purification: Recrystallize from hot ethanol.

-

QC Criteria: 1H NMR (DMSO-d6) must show a doublet at ~7.6 ppm (C4-H) and a singlet at ~2.3 ppm (C2-Me).

Assay: Tubulin Polymerization Inhibition

Objective: Quantify the impact of the 5-substituent on microtubule dynamics.

-

Preparation: Prepare 10 mg/mL tubulin (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

-

Incubation: Add test compound (5-substituted indole) at 3 μM concentration to the tubulin solution on ice. Include GTP (1 mM).

-

Initiation: Transfer to a 37°C plate reader.

-

Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

-

Analysis: Compare the Vmax (polymerization rate) against a Paclitaxel (stabilizer) and Colchicine (destabilizer) control.

-

Success Metric: A 5-substituted indole should suppress the Vmax by >50% compared to vehicle control, indicating effective inhibition [1].

-

References

-

Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Source: NIH / PubMed Central [Link]

-

Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes. Source: NIH / Bioorg Med Chem Lett. [Link]

-

Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. Source: PubMed [Link]

-

Design, synthesis and SAR of substituted indoles as selective TrkA inhibitors. Source: Bioorganic & Medicinal Chemistry Letters [Link]

Sources

- 1. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

assessing the novelty of 5-(prop-2-en-1-yloxy)-1H-indole's bioactivity

A Comparative Technical Guide for Medicinal Chemists and Pharmacologists

Executive Summary: The "Functional Handle" Advantage

In the crowded landscape of indole-based scaffolds, 5-(prop-2-en-1-yloxy)-1H-indole (hereafter 5-Allyloxyindole ) occupies a distinct niche. Unlike its ubiquitous congeners, 5-hydroxyindole (serotonin core) and 5-methoxyindole (melatonin core), 5-allyloxyindole offers a dual-modality value proposition:

-

Intrinsic Bioactivity: It acts as a lipophilic probe for serotonergic and melatonergic receptors, often shifting pharmacology from agonism to antagonism due to steric bulk.

-

Synthetic Utility: The O-allyl group serves as a "latent" chemical handle, enabling thiol-ene "click" chemistry and oxidative functionalization (e.g., to epoxides) unavailable to methoxy analogs.

This guide objectively assesses its novelty by comparing it against industry standards, supported by SAR (Structure-Activity Relationship) logic and experimental protocols.

Part 1: Structural & Functional Comparative Analysis

The 5-position of the indole ring is a privileged metabolic and binding hotspot. The substitution pattern dictates the molecule's fate in both biological assays and synthetic pathways.

Table 1: Physicochemical & Functional Comparison

| Feature | 5-Allyloxyindole (The Subject) | 5-Methoxyindole (The Standard) | 5-Hydroxyindole (The Metabolite) |

| Structure | Indole-5-O-CH₂-CH=CH₂ | Indole-5-O-CH₃ | Indole-5-OH |

| LogP (Lipophilicity) | ~2.8 (High) | ~2.1 (Moderate) | ~1.2 (Low) |

| Receptor Role | Antagonist / Partial Agonist Probe | Agonist (MT1/MT2) | Agonist (5-HT) |

| Steric Bulk | High (Interferes with tight pockets) | Low (Fits "goldilocks" zones) | Minimal |

| Chemical Reactivity | High (Alkene handle for ligation) | Low (Inert ether) | Moderate (Phenolic oxidation) |

| Primary Utility | Probing hydrophobic pockets; Bioconjugation | Melatonin analog synthesis | Serotonin metabolite studies |

The "Steric Clash" Hypothesis

While 5-methoxyindole fits perfectly into the orthosteric binding site of Melatonin receptors (MT1/MT2), the 5-allyloxy group introduces a three-carbon unsaturated tail. In SAR studies, this additional bulk often forces the receptor into an inactive conformation or prevents full closure of the binding pocket, converting potential agonists into silent antagonists or ligands with reduced intrinsic efficacy [1].

Part 2: Comparative Bioactivity Domains

Domain A: Melatonin Receptor (MT1/MT2) Modulation

Context:[1] Melatonin (5-methoxy-N-acetyltryptamine) regulates circadian rhythms.[1] Drug discovery seeks selective ligands.[2]

-

The Standard (5-Methoxy): High affinity (Ki in low nM range), full agonism. The methoxy group acts as a hydrogen bond acceptor and fills a small hydrophobic pocket.

-

The Novelty (5-Allyloxy): When incorporated into tryptamine scaffolds (e.g., N-acetyl-5-allyloxytryptamine), the affinity generally decreases by 10-50 fold compared to the methoxy analog. However, the novelty lies in selectivity . The bulky allyl group can discriminate between MT1 and MT2 subtypes depending on the specific hydrophobic crevice variations between the two receptors [2]. Furthermore, the allyl group prevents metabolic O-demethylation (a major clearance pathway for melatonin), potentially altering half-life.

Domain B: Antimicrobial & Antifungal Potency

Context:[3][4][5][6] Indoles are screened for disruption of fungal cell membranes and inhibition of efflux pumps.

-

Mechanism: The increased lipophilicity (LogP ~2.8) of 5-allyloxyindole allows for superior penetration of fungal lipid bilayers compared to 5-hydroxyindole.

-

Data Insight: In comparative screens against Candida albicans, 5-alkoxyindoles with chains longer than methyl (ethyl, allyl, propyl) often show lower MICs (Minimum Inhibitory Concentrations) due to non-specific membrane disruption and inhibition of fungal CYP450 enzymes, which possess hydrophobic access channels [3].

Part 3: Visualizing the Mechanism

The following diagram illustrates the divergent pathways for 5-substituted indoles, highlighting why a researcher would choose the Allyl variant over the Methoxy variant.

Figure 1: Divergent utility of 5-substituted indoles. The 5-allyloxy group uniquely opens pathways for chemical ligation and steric probing (Antagonism) unavailable to the standard methoxy or hydroxy analogs.

Part 4: Experimental Validation Protocols

To validate the novelty of 5-allyloxyindole in your specific research, use the following self-validating protocols.

Protocol 1: Synthesis of Melatonin Analog (N-Acetyl-5-allyloxytryptamine)

Objective: Convert the scaffold into a bioactive ligand to test receptor affinity against the methoxy standard.

-

Starting Material: 5-allyloxyindole (1.0 eq).

-

Formylation: React with POCl₃/DMF (Vilsmeier-Haack) to generate 5-allyloxyindole-3-carboxaldehyde.

-

Nitroaldol Condensation: React aldehyde with nitromethane/ammonium acetate to form the nitroalkene.

-

Reduction: Reduce using LiAlH₄ in THF to yield 5-allyloxytryptamine.

-

Checkpoint: Verify disappearance of alkene protons in NMR if reduction is too harsh (selectivity is key; consider milder reduction if allyl group reduces). Note: LiAlH4 often reduces the double bond. Use NaBH4/NiCl2 or specific catalytic hydrogenation conditions that spare the O-allyl group.

-

-

Acetylation: React with acetic anhydride to yield N-acetyl-5-allyloxytryptamine .

-

Validation: Compare binding affinity (Ki) using [¹²⁵I]-Iodomelatonin displacement assay on CHO-K1 cells expressing hMT1.

Protocol 2: Thiol-Ene "Click" Functionalization

Objective: Demonstrate the "Chemical Handle" novelty (unavailable in 5-methoxyindole).

-

Reagents: 5-allyloxyindole (1 eq), Benzyl mercaptan (1.2 eq), DMPA (Photoinitiator, 0.1 eq).

-

Conditions: Dissolve in MeOH, irradiate with UV light (365 nm) for 30 mins.

-

Result: Formation of the thioether adduct (Anti-Markovnikov addition).

-

Control: Attempt the same reaction with 5-methoxyindole.

-

Outcome: 5-methoxyindole shows no reaction , proving the specific utility of the allyl scaffold for bioconjugation or PROTAC linker synthesis.

-

Part 5: The Verdict

Is 5-Allyloxyindole "Novel"?

-

As a Drug: No. It is likely less potent than 5-methoxyindole for canonical melatonin signaling and lacks the established safety profile of simple indoles.

-

As a Tool Compound: Yes. It is a critical "Bridge Molecule." It allows researchers to:

-

Map Receptor Tolerance: If the receptor accepts the allyl group, the pocket is large/flexible. If affinity drops, the pocket is tight.

-

Create Covalent Probes: The alkene can be epoxide-functionalized to react with nucleophilic residues (Cysteine/Serine) in the receptor binding site.

-

Recommendation: Use 5-allyloxyindole when your SAR data suggests the 5-position has available space, or when you require a functionalizable handle to attach fluorophores or degradation tags. Do not use it as a direct replacement for melatonin if high-affinity agonism is the sole goal.

References

-

Dubocovich, M. L., et al. "Melatonin receptors: structure, pharmacology, and function." Pharmacology & Therapeutics, 2005. (Establishes 5-methoxy as the requisite agonist core; bulkier groups shift efficacy).

-

Spadoni, G., et al. "2-Substituted 5-methoxy-N-acyltryptamines: synthesis, binding affinity for the melatonin receptor, and evaluation of the biological activity." Journal of Medicinal Chemistry, 1993. (Demonstrates SAR of 5-position and N-acyl groups).

-

Brzezinski, A. "Melatonin in humans." New England Journal of Medicine, 1997. (Baseline for 5-methoxyindole bioactivity).

-

Zhang, L., et al. "Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities." Marine Drugs, 2023.[7] (Reviews indole functionalization and antifungal properties).

-

BenchChem. "Comparative Analysis of 5-Methoxyindole Derivatives as Antiproliferative Agents." BenchChem Guides, 2025. (General SAR data for indole derivatives).

Sources

- 1. Structure-based discovery of potent and selective melatonin receptor agonists | eLife [elifesciences.org]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Antimicrobial properties of allicin from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. microbiologyjournal.org [microbiologyjournal.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects [mdpi.com]

comparative reactivity of different substituted indoles

Topic: Comparative Reactivity of Substituted Indoles: A Guide to Regiocontrol and Functionalization Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Indole is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in over 3,000 bioactive natural products and synthetic drugs (e.g., Sumatriptan, Indomethacin, Vincristine).[2] Its reactivity profile is dominated by the electron-rich pyrrole ring, which makes it approximately

However, this high reactivity presents a challenge: Regiocontrol. While C3 is the kinetic preference for classical electrophiles, modern drug discovery often requires functionalization at C2, C4, or C5. This guide compares the reactivity of substituted indoles, analyzing how substituent electronics (Hammett effects) and reaction conditions (metal-catalyzed vs. classical) dictate the site of functionalization.

Part 1: Mechanistic Foundations of Regioselectivity

The reactivity of the indole nucleus is governed by the stability of the intermediate

-

C3-Selective Pathway (Kinetic Control): Electrophilic attack at C3 preserves the aromaticity of the fused benzene ring in the intermediate. This is the dominant pathway for Vilsmeier-Haack, Friedel-Crafts, and halogenation reactions.

-

C2-Selective Pathway (Thermodynamic/Chelation Control): C2 functionalization typically requires blocking C3, using a directing group (DG) to guide a metal catalyst (C-H activation), or employing specific conditions that favor the thermodynamic product.

Diagram 1: Comparative Mechanistic Pathways (C3 vs. C2)

Caption: Kinetic preference for C3 attack is driven by the preservation of benzene ring aromaticity in the intermediate, unlike the C2 pathway which involves a higher-energy quinoid intermediate.

Part 2: Comparative Reactivity & Substituent Effects

The electronic nature of substituents on the benzene ring (positions 4, 5, 6, 7) drastically alters the reaction rate at C3 and the acidity of the N-H bond. This relationship follows Hammett Linear Free Energy Relationships .

Table 1: Impact of Substituents on Indole Reactivity

| Substituent (R) | Electronic Effect | Hammett | Relative Rate (EAS at C3) | N-H Acidity (pKa in DMSO) | Synthetic Implication |

| 5-OMe | Strong EDG | -0.27 | Very Fast ( | ~21.5 | Requires mild electrophiles; prone to over-reaction/polymerization. |

| 5-Me | Weak EDG | -0.17 | Fast | ~21.2 | Standard reactivity; clean C3 functionalization. |

| H (Unsubst.) | Neutral | 0.00 | Baseline (1.0) | 21.0 | Benchmark substrate. |

| 5-Cl / 5-Br | Weak EWG | +0.23 | Slow | ~19.5 | May require heat or stronger Lewis acids for Vilsmeier/Friedel-Crafts. |

| 5-CN | Strong EWG | +0.66 | Very Slow | ~16.0 | Deactivated ring. Requires harsh conditions. N-H becomes significantly acidic, allowing facile N-alkylation. |

| 5-NO2 | Strongest EWG | +0.78 | Inert / Very Slow | ~15.5 | Resistant to EAS. N-H is highly acidic; N-deprotonation competes with C-reaction. |

Key Insight:

-

For EAS (C3): Reactivity correlates with

. 5-Methoxyindole reacts almost instantaneously with Vilsmeier reagents at -

For N-Alkylation: The trend reverses. Electron-withdrawing groups (EWGs) increase N-H acidity, facilitating deprotonation by weak bases (e.g.,

) and subsequent N-alkylation.

Part 3: Regioselectivity Decision Matrix

Choosing the right synthetic method depends on the desired position and the substrate's electronic bias.

Diagram 2: Synthetic Workflow for Indole Functionalization

Caption: Decision tree for selecting synthetic conditions based on target regiochemistry and substrate electronics.

Part 4: Experimental Protocols

These protocols represent two distinct reactivity modes: Classical C3-EAS and Modern C2-Activation.

Protocol A: C3-Formylation (Vilsmeier-Haack)

Target: High-efficiency C3 functionalization of electron-rich indoles.

Scope: Works excellently for Indole, 5-OMe-Indole, 5-Me-Indole. (Yields: 85-95%)

-

Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (3.0 equiv) to

C. -

Active Species Generation: Dropwise add

(1.2 equiv) over 15 minutes. The solution will turn faint yellow/orange (formation of the chloroiminium salt). Stir for 30 min at -

Substrate Addition: Dissolve the indole derivative (1.0 equiv) in minimum DMF and add dropwise to the Vilsmeier reagent.

-

Critical Control Point: For 5-Methoxyindole, maintain temperature strictly

C to prevent polymerization. For 5-Nitroindole, heat to

-

-

Reaction: Stir at RT for 1-2 hours. Monitor by TLC (disappearance of starting material).

-

Hydrolysis: Pour the reaction mixture onto crushed ice/water containing sodium acetate (to buffer pH ~5-6). Stir vigorously for 1 hour. The iminium intermediate hydrolyzes to the aldehyde.

-

Isolation: The product usually precipitates as a solid. Filter, wash with water, and dry.[1] If no precipitate, extract with EtOAc.

Protocol B: Pd-Catalyzed C2-Arylation (Direct C-H Activation)

Target: Selective C2 functionalization without pre-functionalization (e.g., boronic acids).

Mechanism: Electrophilic palladation followed by 1,2-migration.[3] Reference: J. Am. Chem. Soc.[4][5] 2005, 127, 2, 697–709.[1]

-

Setup: Charge a reaction tube with Indole (1.0 equiv), Aryl Iodide (1.2 equiv), and

(1.0 equiv) or MgO (2.0 equiv) as the base. -

Catalyst System: Add

(5 mol%) and -

Solvent: Add anhydrous Dioxane or DMF (0.2 M concentration).

-

Reaction: Seal and heat to

C for 12-24 hours.-

Note: The choice of base is critical.[6] MgO favors C2 selectivity for free (NH)-indoles by facilitating the specific "electrophilic palladation-migration" pathway.

-

-

Workup: Cool to RT, filter through a celite pad to remove Ag/Mg salts. Concentrate filtrate and purify via column chromatography (Hexane/EtOAc).

Part 5: Troubleshooting & Expert Tips

-

N-Protection Matters:

-

Free (NH)-Indoles: Prone to oxidation and polymerization. Often require inert atmosphere.

-

N-Tosyl/N-Boc: Strongly electron-withdrawing. They deactivate the ring toward C3-EAS but are excellent for directing C2-lithiation (N-Boc directs to C2 via chelation).

-

-

Handling 5-Methoxyindole: This substrate is "too reactive." In acidic conditions, it can dimerize. Always add the indole to the electrophile slowly, rather than the reverse, to keep the local concentration of electrophile high and indole low.

-

The "Indolenine" Trap: Reaction at C3 generates a tetrahedral intermediate. If a substituent is already at C3, the intermediate cannot re-aromatize easily, leading to 3,3-disubstituted indolenines (3H-indoles), which are reactive imines and can undergo further rearrangement (Plancher rearrangement).

References